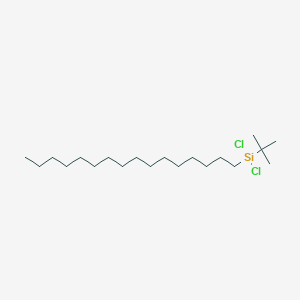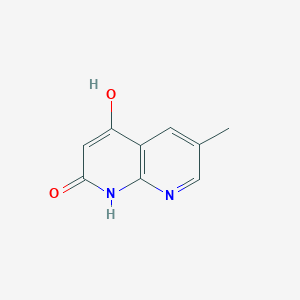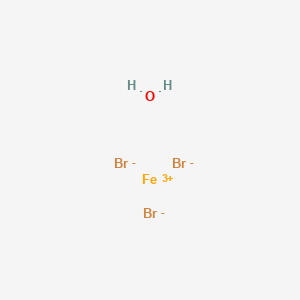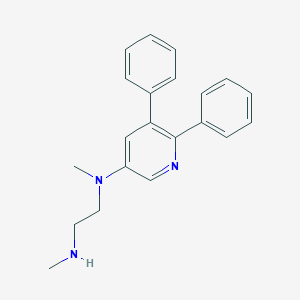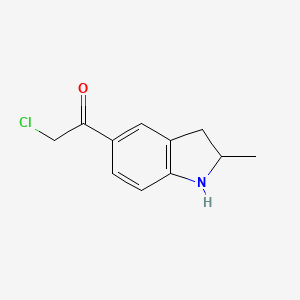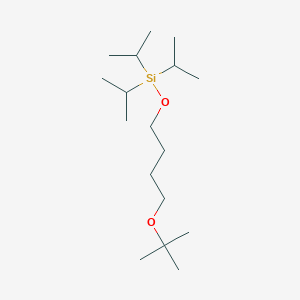
4-(t-Butoxy)butyltri-isopropylsilylether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(t-Butoxy)butyltri-isopropylsilylether is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic chemistry as protecting groups for alcohols due to their stability under various reaction conditions and their ease of removal. The compound features a tert-butoxy group and a tri-isopropylsilyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butoxy)butyltri-isopropylsilylether typically involves the reaction of an alcohol with a silyl chloride in the presence of a base. One common method is the reaction of 4-(t-Butoxy)butanol with tri-isopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of silyl ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
化学反応の分析
Types of Reactions
4-(t-Butoxy)butyltri-isopropylsilylether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the silyl ether bond.
Reduction: Reduction reactions are also less common for this compound.
Substitution: The most notable reactions involve nucleophilic substitution, where the silyl ether group can be replaced by other functional groups.
Common Reagents and Conditions
Fluoride Ions: Fluoride salts such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the silyl protecting group, yielding the free alcohol.
Major Products Formed
The major products formed from these reactions typically include the corresponding alcohol and the silyl halide or fluoride, depending on the reagents used.
科学的研究の応用
4-(t-Butoxy)butyltri-isopropylsilylether has several applications in scientific research:
Biology: The compound can be used in the synthesis of biomolecules where protection of hydroxyl groups is necessary.
作用機序
The mechanism of action of 4-(t-Butoxy)butyltri-isopropylsilylether primarily involves its role as a protecting group. The silyl ether bond is stable under a variety of conditions, preventing the alcohol from participating in unwanted reactions. When deprotection is desired, the silyl ether can be cleaved using specific reagents, such as fluoride ions, to regenerate the free alcohol .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another common silyl ether used for protecting alcohols.
tert-Butyldiphenylsilyl ether (TBDPS): This silyl ether is more sterically hindered than TBDMS and provides greater protection for alcohols in more demanding synthetic conditions.
Uniqueness
4-(t-Butoxy)butyltri-isopropylsilylether is unique due to its combination of the tert-butoxy group and the tri-isopropylsilyl group. This combination provides a balance of steric hindrance and stability, making it suitable for protecting alcohols in complex synthetic sequences where other protecting groups might fail .
特性
分子式 |
C17H38O2Si |
|---|---|
分子量 |
302.6 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxy]butoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H38O2Si/c1-14(2)20(15(3)4,16(5)6)19-13-11-10-12-18-17(7,8)9/h14-16H,10-13H2,1-9H3 |
InChIキー |
ZNHLTTSDYOGPOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



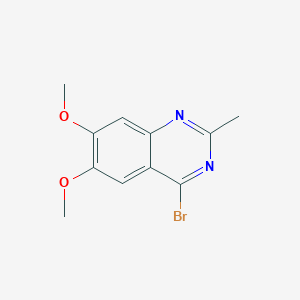
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
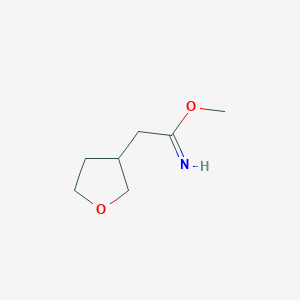
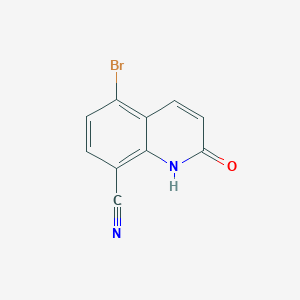
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
